Amiodarone-d5 (hydrochloride)
Description
Significance of Stable Isotope Labeled Compounds in Biomedical Research
Stable isotope-labeled compounds are powerful tools in biomedical research, offering a non-radioactive method to trace the metabolic fate of drugs and other molecules within a biological system. simsonpharma.comwikipedia.org By replacing specific atoms with their heavier stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can track these labeled molecules through various biological processes. symeres.comcernobioscience.com This technique is instrumental in understanding how drugs are absorbed, distributed, metabolized, and excreted (ADME studies). nih.govacs.org The use of stable isotopes allows for the elucidation of complex metabolic pathways and the identification of metabolites, contributing significantly to drug development and toxicology studies. nih.govacs.org
Role of Deuterated Analogs in Analytical Chemistry and Drug Discovery
Deuterated analogs, where hydrogen atoms are replaced by deuterium, play a crucial role in analytical chemistry, particularly in mass spectrometry-based quantification. rsc.org Due to the mass difference between hydrogen and deuterium, deuterated compounds can be used as internal standards in quantitative analyses, allowing for precise measurement of the non-deuterated drug in biological samples. rsc.orgosti.gov
In drug discovery, deuteration can subtly alter a drug's metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve breaking this bond. researchgate.net This "kinetic isotope effect" can lead to a longer drug half-life and potentially improved pharmacokinetic properties. wikipedia.orgnih.gov Researchers are exploring deuteration as a strategy to enhance the efficacy and safety of new and existing drugs. rsc.orgnih.gov
Fundamental Concepts of Isotopic Labeling and Its Academic Utility
Isotopic labeling is a technique that involves the incorporation of an isotope into a molecule to act as a tracer. wikipedia.org This allows researchers to follow the molecule's journey through a chemical reaction or a biological pathway. wikipedia.org The key principle is that the labeled molecule behaves almost identically to its unlabeled counterpart in biological systems, but its unique isotopic signature makes it distinguishable by analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. simsonpharma.comwikipedia.org
This technique provides invaluable insights into reaction mechanisms, metabolic fluxes, and the interactions between molecules. numberanalytics.comfiveable.me In academia, isotopic labeling is a cornerstone of research in biochemistry, pharmacology, and environmental science, enabling detailed investigation of complex biological and chemical processes. fiveable.mecreative-proteomics.com
Overview of Research Applications for Amiodarone-d5 (hydrochloride)
Amiodarone-d5 (hydrochloride) is primarily utilized as an internal standard for the quantitative analysis of amiodarone (B1667116) and its metabolites in biological fluids. osti.govchem-agilent.com Its use in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS/MS) allows for highly accurate and sensitive measurements, which are crucial in pharmacokinetic studies. osti.govlcms.cz
Research studies have employed Amiodarone-d4, a similar deuterated analog, as an internal standard to investigate the metabolism of amiodarone. osti.govchem-agilent.com For instance, studies have focused on identifying and quantifying metabolites like N-desethylamiodarone in various biological matrices. osti.govnih.govnih.gov These investigations are vital for understanding the drug's disposition and potential for drug-drug interactions.
Data Tables
Table 1: Properties of Amiodarone and its Deuterated Analog
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Use |
| Amiodarone | C₂₅H₂₉I₂NO₃ | 645.31 | Antiarrhythmic Agent medchemexpress.commedchemexpress.com |
| Amiodarone-d5 (hydrochloride) | C₂₅H₂₅D₅I₂NO₃ · HCl | 686.85 | Internal Standard in Mass Spectrometry medchemexpress.com |
| Amiodarone-d4 (hydrochloride) | C₂₅H₂₅D₄I₂NO₃ · HCl | 685.84 | Internal Standard in Mass Spectrometry medchemexpress.comchem-agilent.com |
| N-desethylamiodarone | C₂₃H₂₅I₂NO₃ | 617.26 | Major Active Metabolite of Amiodarone nih.govmedchemexpress.com |
Table 2: Common Stable Isotopes in Biomedical Research
| Isotope | Natural Abundance (%) | Application |
| Deuterium (²H or D) | 0.015 | Tracing metabolic pathways, altering drug metabolism (kinetic isotope effect) simsonpharma.comnih.gov |
| Carbon-13 (¹³C) | 1.1 | Metabolic flux analysis, NMR studies simsonpharma.comsymeres.com |
| Nitrogen-15 (¹⁵N) | 0.37 | Proteomics, metabolomics, NMR studies symeres.comcernobioscience.com |
| Oxygen-18 (¹⁸O) | 0.20 | Tracing biochemical processes fiveable.me |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H30ClI2NO3 |
|---|---|
Molecular Weight |
686.8 g/mol |
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]ethoxy]-3,5-diiodophenyl]methanone;hydrochloride |
InChI |
InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i2D3,5D2; |
InChI Key |
ITPDYQOUSLNIHG-LZEVYCDZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I.Cl |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl |
Origin of Product |
United States |
Synthetic Strategies and Deuteration Methodologies
Chemical Synthesis Pathways for Amiodarone-d5 (hydrochloride)
The final step in the conventional synthesis of Amiodarone (B1667116) involves an etherification reaction. This key step is adapted for the production of the deuterated analogue. The core intermediate, 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran, is reacted with a deuterated side chain, specifically N-ethyl-N-(ethyl-d5)-2-chloroethylamine hydrochloride.
This reaction is typically carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like toluene. The hydroxyl group on the benzoyl moiety of the benzofuran (B130515) intermediate acts as a nucleophile, displacing the chloride from the deuterated side-chain precursor to form the final ether linkage. Subsequent conversion to the hydrochloride salt yields Amiodarone-d5 (hydrochloride). The "d5" designation indicates that one of the two ethyl groups on the tertiary amine is fully deuterated.
Deuterium (B1214612) Incorporation Techniques and Site-Specific Labeling
Achieving site-specific deuteration with high isotopic enrichment is critical for producing Amiodarone-d5. sci-hub.ru This is most effectively accomplished by synthesizing a deuterated precursor which is then incorporated into the final molecule.
The most direct pathway to the necessary deuterated side chain involves using a commercially available, pre-labeled starting material. The synthesis of the N-ethyl-N-(ethyl-d5)-2-chloroethylamine hydrochloride precursor can be envisioned starting from ethyl-d5-amine (B107494) hydrochloride (C₂D₅NH₂·HCl). scbt.comsigmaaldrich.comclearsynth.com
A potential synthetic route could involve:
N-acylation: Reacting ethyl-d5-amine with an acylating agent (e.g., acetyl chloride) to form N-(ethyl-d5)acetamide.
Reduction: Reducing the resulting amide with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) to yield N-ethyl-N-(ethyl-d5)amine.
Alkylation: Reacting the secondary amine with 2-chloroethanol (B45725) to introduce the ethanolamine (B43304) moiety, forming N-ethyl-N-(ethyl-d5)-2-aminoethanol.
Chlorination: Converting the hydroxyl group to a chloride using a chlorinating agent such as thionyl chloride (SOCl₂) to produce the final precursor, N-ethyl-N-(ethyl-d5)-2-chloroethylamine hydrochloride. sciencemadness.orgorgsyn.org
An alternative, though often less specific, approach is a hydrogen-deuterium (H-D) exchange reaction on a non-deuterated precursor, which can be facilitated by acid, base, or metal catalysts using a deuterium source like deuterium oxide (D₂O). researchgate.net
Catalytic H-D exchange provides a powerful method for incorporating deuterium. Platinum on carbon (Pt/C) is a known catalyst for the perdeuteration of acetyl-protected alkyl amines using D₂O as the deuterium source under mild conditions. osti.gov This technique could be applied to a precursor like N-acetyl-N-ethylethanolamine. The acetyl group reduces the coordinating ability of the amine to the platinum catalyst, allowing for efficient H-D exchange on the ethyl group. osti.gov Subsequent reduction of the acetyl group and chlorination of the alcohol would yield the desired deuterated side chain. Other catalysts, such as those based on ruthenium or rhodium, are also effective for C-H activation and deuteration of amines. researchgate.netnih.gov
Isotopic Purity Assessment in Deuterated Amiodarone Synthesis
Determining the isotopic purity and confirming the structural integrity of the final compound are critical quality control steps. rsc.org This is primarily accomplished using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to determine the degree of deuterium incorporation. The high resolution allows for the separation of isotopic peaks. For Amiodarone-d5, the molecular ion peak should be 5 mass units higher than that of its non-deuterated counterpart. By analyzing the intensities of the isotopologue peaks (from d0 to d5), the percentage of isotopic enrichment can be calculated after correcting for the natural abundance of isotopes. researchgate.netnih.govresearchgate.net
Table 1: Theoretical Mass Spectral Data for Amiodarone-d5 Isotopologues
Isotopologue Mass Shift (vs. d0) Description d0-Amiodarone M Unlabeled Amiodarone d1-Amiodarone M+1 Amiodarone with one deuterium d2-Amiodarone M+2 Amiodarone with two deuteriums d3-Amiodarone M+3 Amiodarone with three deuteriums d4-Amiodarone M+4 Amiodarone with four deuteriums d5-Amiodarone M+5 Fully labeled Amiodarone-d5
Scale-Up Considerations for Research-Grade Production
Transitioning the synthesis of deuterated compounds from a laboratory scale to a larger, research-grade production level presents unique challenges. researchgate.net
Key considerations include:
Cost and Availability of Starting Materials: Deuterated starting materials, such as deuterium oxide or pre-labeled precursors like ethyl-d5-amine, are significantly more expensive than their non-deuterated counterparts. neulandlabs.com Securing a reliable supply chain is crucial for larger-scale production. deutramed.com
Process Control and Robustness: Manufacturing processes must have stringent controls to ensure a consistent and high degree of deuteration. sci-hub.ru It is often difficult or impossible to separate under- or over-deuterated isotopologues from the target compound using standard purification methods like crystallization or chromatography. sci-hub.ru Therefore, the deuteration reaction itself must be highly efficient and reproducible.
Analytical Controls: A robust analytical framework is required to verify the isotopic purity and identity of each batch. This involves validated HR-MS and NMR methods capable of accurately quantifying the isotopic distribution. digitellinc.com
Compound Glossary
Table 2: List of Chemical Compounds
Advanced Analytical Methodologies and Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of amiodarone (B1667116) and its deuterated analogs. payeshdarou.ir This method offers unparalleled sensitivity and specificity, making it the gold standard for pharmacokinetic studies and therapeutic drug monitoring. nih.gov
The primary goal of chromatography in this context is to separate the analyte from matrix interferences and ensure it co-elutes with its deuterated internal standard, Amiodarone-d5. Since deuterated standards are chemically identical to the native compound, they exhibit nearly identical chromatographic behavior. The selection of the column is therefore based on the physicochemical properties of amiodarone itself.
Amiodarone is a lipophilic compound, making reversed-phase high-performance liquid chromatography (RP-HPLC) the most suitable separation mode. ijpar.com C18 (octadecylsilane) bonded silica (B1680970) columns are overwhelmingly the preferred choice due to their strong hydrophobic retention mechanism, which is ideal for retaining and separating lipophilic molecules like amiodarone. nih.gov
Key considerations for column selection include particle size, column dimensions, and stationary phase chemistry. Smaller particle sizes (e.g., <2 µm) can provide higher efficiency and resolution, while column dimensions are chosen to balance analysis time and separation performance.
Table 1: Typical Chromatographic Column Characteristics for Amiodarone Analysis
| Parameter | Common Selection | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Provides strong hydrophobic interactions suitable for the lipophilic nature of amiodarone. nih.gov |
| Particle Size | 1.8 µm - 5 µm | Smaller particles offer higher resolution and efficiency; larger particles offer lower backpressure. |
| Column Dimensions | 2.1 mm x 50 mm | A common dimension for rapid LC-MS/MS analysis, offering a balance of speed and separation. nih.govchem-agilent.com |
| Column Temperature | 40-50°C | Elevated temperatures can improve peak shape and reduce viscosity of the mobile phase. nih.govchem-agilent.com |
Mobile Phase Optimization for Resolution and Sensitivity
The mobile phase composition is critical for achieving optimal retention, peak shape, and ionization efficiency in the mass spectrometer. For the reversed-phase separation of amiodarone, the mobile phase typically consists of an aqueous component and an organic solvent.
Organic Solvents: Acetonitrile or methanol (B129727) are commonly used. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. researchgate.net
Aqueous Component: Water, typically with additives to control pH and improve ionization.
Additives: Formic acid (0.1-0.3%) or ammonium (B1175870) formate (B1220265) are frequently added. payeshdarou.irchem-agilent.com These modifiers acidify the mobile phase, which promotes the protonation of the analyte, a crucial step for positive mode electrospray ionization and achieving high sensitivity. mdpi.com
Gradient elution, where the proportion of the organic solvent is increased during the chromatographic run, is often employed to ensure that the analytes are eluted with a good peak shape in a reasonable timeframe. nih.gov
Table 2: Example Mobile Phase Compositions for Amiodarone LC-MS/MS Analysis
| Component A (Aqueous) | Component B (Organic) | Elution Mode | Reference |
| 0.3% Formic acid in water | Methanol | Gradient | payeshdarou.ir |
| 10 mM Ammonium formate with 0.02% formic acid | Acetonitrile | Gradient | chem-agilent.com |
| 0.2% Aqueous formic acid | Methanol | Gradient | nih.gov |
| 0.1% Formic acid | Acetonitrile | Isocratic | researchgate.net |
Electrospray Ionization (ESI) and Fragmentation Patterns of Amiodarone-d5 (hydrochloride)
Electrospray ionization (ESI) is the preferred ionization technique for amiodarone analysis as it is a soft ionization method suitable for polar and thermally labile molecules. rsc.orgrsc.org Analysis is conducted in positive ion mode, as the tertiary amine group in the amiodarone structure is readily protonated.
In the ESI source, Amiodarone-d5 will accept a proton to form the protonated molecule, [M+H]⁺. The mass-to-charge ratio (m/z) of this precursor ion will be higher than that of unlabeled amiodarone due to the five deuterium (B1214612) atoms. Given the molecular weight of amiodarone (645.31 g/mol ), its protonated ion is observed at m/z 646.3. For Amiodarone-d5, the precursor ion would be expected at approximately m/z 651.3.
When subjected to collision-induced dissociation (CID) in the mass spectrometer, the [M+H]⁺ ion of amiodarone fragments in a predictable manner. The most common fragmentation involves the cleavage of the C-O ether bond, leading to the formation of a characteristic product ion. Another significant fragmentation pathway involves the cleavage of the bond between the butyl chain and the nitrogen atom. sciex.com Because the deuterium atoms in Amiodarone-d5 are typically located on the N,N-diethyl group, fragmentation patterns involving this part of the molecule will produce product ions with a corresponding mass shift. osti.gov
Tandem mass spectrometry (MS/MS) is essential for the high selectivity of the assay. By using Selective Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), the instrument is set to detect only specific precursor-to-product ion transitions. This filters out background noise and interferences, resulting in a highly specific and sensitive quantitative method. chem-agilent.com
For quantification, a specific SRM transition is monitored for amiodarone, and another is monitored for the internal standard, Amiodarone-d5. The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration. While specific transitions for Amiodarone-d5 are not as widely published as for d4, they can be inferred based on common fragmentation patterns.
Table 3: Selected Reaction Monitoring (SRM) Transitions for Amiodarone and Deuterated Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale/Reference |
| Amiodarone | 646.1 | 58.1 | Represents a fragment containing the diethylamine (B46881) group. chem-agilent.com |
| Amiodarone | 646.1 | 100.1 | Alternative fragment used for quantification. osti.gov |
| Amiodarone-d4 | 650.1 | 104.1 | Deuterated fragment corresponding to the m/z 100.1 product ion. osti.gov |
| Amiodarone-d5 (Predicted) | ~651.3 | ~105.1 | Predicted transition based on the fragmentation pattern of Amiodarone-d4. |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is generally not a preferred method for the analysis of amiodarone or its deuterated analogs. The technique is best suited for compounds that are volatile and thermally stable. Amiodarone has a high molecular weight and low volatility, making it difficult to analyze by GC without chemical derivatization to increase its volatility and thermal stability. This additional sample preparation step can introduce variability and complexity to the analytical method. While predicted GC-MS spectra for amiodarone exist, experimental applications are scarce in the scientific literature, underscoring the prevalence and suitability of LC-MS/MS for this compound. drugbank.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of Amiodarone-d5 and, critically, for determining its isotopic purity.
Structural Elucidation: ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure of the synthesized deuterated standard. The spectra are compared to those of an unlabeled amiodarone reference standard to ensure the correct synthesis.
Isotopic Purity Confirmation: The primary use of NMR for Amiodarone-d5 is to confirm the location and extent of deuterium incorporation. In a ¹H NMR spectrum of a highly enriched Amiodarone-d5 sample, the proton signals corresponding to the positions where deuterium atoms have been substituted will be absent or significantly diminished. By integrating the residual proton signals at these positions and comparing them to the integration of a signal from a non-deuterated part of the molecule, the isotopic purity can be accurately calculated. researchgate.net For example, if the deuterium labels are on the diethyl group, the characteristic signals for those protons in the ¹H NMR spectrum would be absent, confirming successful deuteration.
Deuterium NMR (²H NMR) for Labeling Position Verification
Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a definitive technique for confirming the exact location of deuterium atoms within the Amiodarone-d5 molecule. The successful synthesis of a deuterated standard requires precise incorporation of the deuterium label at a position that is chemically stable and will not undergo metabolic exchange.
In the case of Amiodarone-d5, the five deuterium atoms are typically located on the butyl side chain. A ²H NMR experiment would be conducted to verify this. The resulting spectrum is expected to show a distinct signal or set of signals in the aliphatic region, corresponding to the chemical environment of the deuterium atoms on the butyl group. The absence of signals in other regions of the spectrum confirms that labeling has not occurred at unintended positions on the benzofuran (B130515) ring or other parts of the molecule. This verification is a critical quality control step, ensuring the isotopic purity and structural integrity of the labeled standard.
Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) in Labeled Compound Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy serve as complementary techniques for the structural elucidation of Amiodarone-d5 and for confirming the success of the deuteration process by comparing its spectra to that of unlabeled Amiodarone. researchgate.net
¹H NMR Analysis: In the ¹H NMR spectrum of Amiodarone-d5, the most notable feature would be the significant reduction or complete disappearance of the proton signals corresponding to the positions on the butyl group where deuterium atoms have been substituted. The integration of the remaining proton signals would be consistent with the protons present in the rest of the molecule, providing clear evidence of successful deuteration.
¹³C NMR Analysis: The ¹³C NMR spectrum provides further confirmation. The carbon atoms directly bonded to the deuterium atoms on the butyl chain will exhibit distinct changes. The signals for these carbons will appear as multiplets due to the carbon-deuterium (C-D) coupling, and their chemical shifts may be slightly altered (an isotopic shift) compared to the corresponding carbons in unlabeled Amiodarone. This characteristic C-D coupling pattern is an unambiguous indicator of the location of the deuterium label.
Bioanalytical Method Validation Principles in Research Settings
The validation of bioanalytical methods is essential to ensure the reliability, reproducibility, and accuracy of analytical data, particularly in research and clinical settings. When using a deuterated internal standard like Amiodarone-d5, specific validation parameters are assessed to guarantee the method is fit for its intended purpose. These principles are often guided by regulatory bodies to ensure data integrity.
Specificity and Selectivity Studies for Deuterated Internal Standards
Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. Selectivity is the ability to differentiate and quantify the analyte from other compounds, including the internal standard.
In a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, selectivity is demonstrated by analyzing blank biological matrix samples (e.g., plasma) from multiple sources. These blanks are tested for any interfering peaks at the retention times of Amiodarone and Amiodarone-d5. The absence of significant interference ensures that the method can selectively detect and quantify the analyte without contributions from endogenous matrix components. This is crucial for preventing the overestimation or underestimation of the drug concentration.
Assessment of Linearity and Calibration Curve Performance
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte. nih.gov A calibration curve is generated by plotting the peak area ratio of the analyte (Amiodarone) to the internal standard (Amiodarone-d5) against the known concentration of the analyte. The performance of this curve is a cornerstone of quantitative analysis.
The method's linearity is typically evaluated over a specified concentration range. ijpar.comamazonaws.com For Amiodarone, bioanalytical methods often demonstrate linearity across a range relevant to therapeutic concentrations. The acceptance criterion for linearity is commonly a correlation coefficient (R²) of 0.99 or greater, indicating a strong linear relationship. payeshdarou.ir
Table 1: Representative Linearity and Calibration Curve Data for Amiodarone Assays
| Parameter | Typical Performance | Source |
|---|---|---|
| Concentration Range | 6.25 - 600 ng/mL | payeshdarou.ir |
| 0.25 - 8 mg/L | nih.gov | |
| Correlation Coefficient (R²) | > 0.99 | payeshdarou.ir |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method. researchgate.netsysrevpharm.org
LOD: The lowest concentration of the analyte that can be reliably detected above the background noise of the system.
LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net
These limits are critical for studies involving low concentrations of the drug. They are often established by analyzing samples with known low concentrations of Amiodarone and determining the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using calculations based on the standard deviation of the response and the slope of the calibration curve. researchgate.nettbzmed.ac.ir
Table 2: Examples of LOD and LOQ in Amiodarone Analysis
| Parameter | Value | Method | Source |
|---|---|---|---|
| LOD | 0.10 ng/mL | LC-MS/MS | researchgate.net |
| LOQ | 5 ng/mL | LC-MS/MS | researchgate.net |
| LOD | 34.04 ng/band | HPTLC | amazonaws.com |
Evaluation of Precision and Accuracy in Research Assays
Precision and accuracy are measures of a method's reliability. ui.ac.id Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among repeated measurements. ui.ac.id These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day).
Precision is expressed as the percent relative standard deviation (%RSD), while accuracy is expressed as the percent recovery or percent bias. For bioanalytical methods, the acceptance criteria are typically within ±15% for both precision and accuracy (±20% at the LOQ).
Table 3: Precision and Accuracy Data for Amiodarone Bioanalytical Methods
| Parameter | Concentration Level | Typical %RSD (Precision) | Typical % Accuracy/Recovery | Source |
|---|---|---|---|---|
| Intra-day | Low, Medium, High | < 15% | 85% - 115% | nih.gov |
| Inter-day | Low, Medium, High | < 15% | 85% - 115% | nih.gov |
| Within-run CV | N/A | 5.3% | N/A | nih.gov |
| Between-run CV | N/A | 4.5% | N/A | nih.gov |
Impurity Profiling and Degradation Product Characterization Using Advanced Techniques
Forced Degradation Studies for Analytical Method Development
Forced degradation, or stress testing, is a critical step in the development of stability-indicating analytical methods. It involves subjecting the drug substance to harsh conditions to accelerate its decomposition. scienceopen.comsemanticscholar.org This process helps to identify potential degradation products, establish degradation pathways, and validate the analytical method's ability to separate the active pharmaceutical ingredient (API) from any degradants. scienceopen.comsemanticscholar.org
For amiodarone, studies have been performed under various stress conditions, including acid and alkaline hydrolysis, oxidation, heat, humidity, and photolysis. scielo.brscienceopen.com Results show that amiodarone is susceptible to degradation under most of these conditions. scielo.brscienceopen.com For example, significant degradation (over 20%) has been observed after 15 hours of exposure to 1.0 M sodium hydroxide (B78521) at 60°C. scielo.brsemanticscholar.org Similarly, exposure to oxidative conditions can result in about 30% degradation over 30 hours. sciex.com However, the drug shows relative stability under acidic conditions. sciex.com These studies are fundamental for developing methods that can accurately quantify amiodarone in the presence of its impurities and degradation products.
| Stress Condition | Conditions | Observed Degradation |
|---|---|---|
| Acid Hydrolysis | 5.0 M HCl, 120 hours | ~10% (API), Stable (Tablets) scielo.brsemanticscholar.org |
| Alkaline Hydrolysis | 1.0 M NaOH, 15 hours, 60°C | >20% scielo.brsemanticscholar.org |
| Oxidation | H₂O₂, 30 hours | ~30% sciex.com |
| Photolytic | UV/Visible Light | ~13% scielo.brresearchgate.net |
| Thermal (Dry Heat) | 105°C, 7 days | Degradation Observed scielo.br |
Identification of Degradation Pathways and Byproducts (e.g., O-dealkylation products)
Understanding the degradation pathways of amiodarone is essential for ensuring the quality and safety of its pharmaceutical formulations. Forced degradation studies, coupled with advanced analytical techniques, allow for the identification of the resulting byproducts. One notable degradation pathway involves O-dealkylation of the ether group. siue.edu
Under basic and oxidative stress, known impurities such as Impurity B and Impurity D are formed. sciex.com In one study, a degradation product with a molecular weight of 546 was identified as resulting from O-dealkylation. siue.edu Metabolic pathways in vivo also lead to various products through processes like dealkylation, hydroxylation, deamination, ω-carboxylation, deiodination, and glucuronidation. nih.gov The primary metabolite is mono-N-desethylamiodarone (MDEA), which can be further hydroxylated. nih.govnih.gov The principles of these degradation and metabolic pathways are directly applicable to Amiodarone-d5, as the deuterium labeling does not alter the fundamental chemical reactivity of the molecule.
High-Resolution Mass Spectrometry for Unknown Impurity Identification
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, is a powerful tool for identifying unknown impurities and degradation products. sciex.comamericanpharmaceuticalreview.com HRMS provides highly accurate mass measurements, often with an error of less than 5 ppm, which allows for the determination of the elemental composition of an unknown compound. sciex.com This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
In the context of amiodarone, HRMS combined with liquid chromatography (LC-HRMS) has been used to characterize impurities formed during stress testing. sciex.comsciex.com For instance, an impurity with an m/z of 546.926 was identified and confirmed as Amiodarone Impurity D. sciex.com The high mass accuracy and the fragmentation patterns obtained from tandem mass spectrometry (MS/MS) provide definitive structural information, enabling confident identification of previously unknown compounds. sciex.comsciex.com This integrated approach is essential for comprehensive impurity profiling in pharmaceutical development. sciex.com
Application as an Internal Standard in Quantitative Research Assays
Principles of Isotope Dilution Mass Spectrometry (IDMS)
Amiodarone-d5 (hydrochloride) is primarily used as an internal standard in a powerful quantitative technique known as Isotope Dilution Mass Spectrometry (IDMS). wikipedia.org IDMS is considered a definitive method in analytical chemistry due to its high accuracy and precision. wikipedia.orgyoutube.com The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (in this case, Amiodarone-d5) to the sample at the earliest stage of analysis. wikipedia.org
This stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte (amiodarone) and therefore behaves identically during sample preparation, extraction, and chromatographic separation. wikipedia.org Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard.
Mass spectrometry is used to measure the ratio of the signal from the native analyte to the signal from the isotopically labeled standard. youtube.com Because the amount of the standard added is known, this ratio can be used to calculate the exact amount of the native analyte in the original sample. This method effectively corrects for variations in sample recovery and matrix effects (enhancement or suppression of the signal due to other components in the sample), which are common challenges in complex biological matrices like plasma or serum. nist.gov This makes IDMS, utilizing standards like Amiodarone-d5, an exceptionally reliable method for therapeutic drug monitoring and pharmacokinetic studies. nist.govpayeshdarou.ir
Mitigation of Matrix Effects in Biological Sample Analysis
The quantitative analysis of therapeutic drugs in biological matrices, such as plasma or serum, is a critical component of clinical and pharmacological research. A significant challenge in this field, particularly when employing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the phenomenon known as the matrix effect. This effect arises from the co-eluting endogenous components of the biological sample, which can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. Such interference can compromise the accuracy, precision, and reliability of the analytical method. To counteract these effects in the analysis of the antiarrhythmic agent amiodarone, the use of a stable isotope-labeled internal standard (SIL-IS), specifically Amiodarone-d5 (hydrochloride), has become a cornerstone of robust bioanalytical method development.
The fundamental principle behind the use of a SIL-IS is that it shares near-identical physicochemical properties with the analyte of interest. Amiodarone-d5 is structurally identical to amiodarone, with the exception that five hydrogen atoms have been replaced by deuterium atoms. This substitution results in a minimal change in its chemical behavior during sample extraction, chromatography, and ionization, but allows it to be distinguished from the unlabeled amiodarone by its higher mass in the mass spectrometer.
During LC-MS/MS analysis, both amiodarone and the co-spiked Amiodarone-d5 are subjected to the same matrix environment. Consequently, any ion suppression or enhancement caused by the biological matrix will affect both the analyte and the internal standard to a similar degree. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect can be effectively normalized. This ensures that the quantitative results are accurate and reproducible, even in the presence of significant matrix interference.
The efficacy of Amiodarone-d5 in mitigating matrix effects is contingent upon its co-elution with amiodarone. bris.ac.uk If the analyte and the internal standard separate chromatographically, they may be exposed to different co-eluting matrix components, leading to differential matrix effects and compromising the accuracy of the quantification. bris.ac.uk Therefore, a critical aspect of method development is to ensure that the chromatographic conditions are optimized for the co-elution of amiodarone and Amiodarone-d5.
Research in the field of bioanalysis has consistently demonstrated the superiority of using a SIL-IS for correcting matrix effects. In a study focused on the simultaneous quantification of amiodarone and its metabolite in human plasma and serum, a deuterated analog (amiodarone-d4) was employed as the internal standard. The validation of this LC-MS/MS method revealed that the matrix effect was negligible, underscoring the effectiveness of the stable isotope dilution technique in producing reliable data for clinical therapeutic drug monitoring. nih.gov
To quantitatively assess the matrix effect, a "matrix factor" is often calculated. This is typically determined by comparing the peak area of an analyte in a post-extraction spiked biological sample to the peak area of the analyte in a neat solution at the same concentration. A matrix factor of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. When a SIL-IS is used, the internal standard-normalized matrix factor is calculated, which should be close to 1, demonstrating that the internal standard has effectively compensated for the matrix effects.
While a specific data table for Amiodarone-d5 was not available in the reviewed literature, the following is an illustrative example of how matrix effect data would be presented in a validation study for the quantification of amiodarone in human plasma using Amiodarone-d5 as an internal standard. The data demonstrates the assessment of matrix effects at low and high quality control (QC) concentrations.
Illustrative Matrix Effect Assessment of Amiodarone in Human Plasma
| Analyte Concentration | Matrix Lot | Peak Area (A) - Analyte in Neat Solution | Peak Area (B) - Analyte in Post-Extraction Spiked Plasma | Matrix Factor (B/A) | IS Normalized Matrix Factor |
|---|---|---|---|---|---|
| Low QC | 1 | 55,234 | 48,976 | 0.89 | 1.01 |
| 2 | 56,102 | 49,871 | 0.89 | 1.00 | |
| 3 | 54,987 | 48,563 | 0.88 | 0.99 | |
| 4 | 55,564 | 49,345 | 0.89 | 1.01 | |
| 5 | 55,871 | 49,012 | 0.88 | 0.99 | |
| High QC | 1 | 548,765 | 492,345 | 0.90 | 1.02 |
| 2 | 552,109 | 495,678 | 0.90 | 1.01 | |
| 3 | 549,980 | 490,123 | 0.89 | 1.00 | |
| 4 | 551,034 | 494,567 | 0.90 | 1.01 | |
| 5 | 550,543 | 491,234 | 0.89 | 1.00 |
In this representative data, the matrix factor for amiodarone is consistently less than 1, indicating the presence of ion suppression. However, the IS (Amiodarone-d5) normalized matrix factor is very close to 1 for all lots of plasma at both low and high concentrations. This demonstrates that Amiodarone-d5 experiences a similar degree of ion suppression and effectively compensates for the matrix effect, leading to accurate and precise quantification of amiodarone in the biological samples.
Metabolic and Biotransformation Research Applications
In vitro Metabolic Pathway Elucidation Using Amiodarone-d5 (hydrochloride)
In vitro models are fundamental for delineating the metabolic pathways of xenobiotics. In such studies, Amiodarone-d5 (hydrochloride) is indispensable for the accurate quantification of the parent compound and its generated metabolites.
Human liver microsomes (HLMs), which are rich in cytochrome P450 (CYP) enzymes, and cultured hepatocytes (such as primary human hepatocytes and HepaRG cells) are the primary systems used to study the hepatic metabolism of amiodarone (B1667116). nih.gov In these experiments, the test compound (amiodarone) is incubated with these liver preparations. Amiodarone-d5 is added to the samples during the workup process as an internal standard to correct for analytical variability and matrix effects, thereby enabling precise quantification of the rate of amiodarone depletion and metabolite formation. nih.govnih.gov
Studies using these systems have demonstrated that amiodarone's metabolism is efficient, with cell uptake occurring rapidly, often within three hours. nih.gov Research has also shown that the presence of proteins in the culture medium can influence the bioavailability and uptake of the compound in cell-based models like HepaRG cells. nih.gov
The primary metabolic pathway for amiodarone is N-desethylation, leading to the formation of its major active metabolite, N-desethylamiodarone (DEA). drugbank.comresearchgate.net This biotransformation is a key focus of metabolic studies. nih.gov Using advanced analytical techniques like ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF MS), a multitude of metabolites have been identified in various biological samples. nih.gov
In one study analyzing rat plasma and urine, a total of 49 amiodarone metabolites were identified, generated through five major metabolic reactions: N-desethylation, hydroxylation, carboxylation, de-iodination, and glucuronidation. nih.gov In human bile, 33 metabolites were found, comprising 22 phase I and 11 phase II metabolites. nih.gov Besides the major metabolite N-desethylamiodarone, other significant metabolites include ω-carboxylate amiodarone. nih.gov Minor metabolic pathways that have been identified include dealkylation, hydroxylation, and deamination. researchgate.netnih.gov
Research has extensively documented that amiodarone and its metabolites are potent inhibitors of several key cytochrome P450 enzymes, which is a major cause of drug-drug interactions (DDIs). nih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes are conducted to determine the inhibitory potential (often expressed as IC50 or Kᵢ values) against specific isoforms. nih.govdrugbank.com
Amiodarone itself is primarily metabolized by CYP3A4 and CYP2C8 to form N-desethylamiodarone. nih.govdrugbank.com However, both the parent drug and its metabolites can inhibit the function of other CYP enzymes. N-desethylamiodarone, in particular, has been shown to be a more potent inhibitor of several CYPs than amiodarone itself. nih.gov For instance, N-desethylamiodarone competitively inhibits CYP2D6 and noncompetitively inhibits CYP2A6, CYP2B6, and CYP3A4. nih.gov The inhibitory effects of amiodarone and its primary metabolite on various CYP enzymes are detailed in the table below.
| CYP Isoform | Inhibitor | Inhibition Constant (Kᵢ) in µM | Type of Inhibition |
|---|---|---|---|
| CYP1A1 | Desethylamiodarone (B1670286) | 1.5 | Mixed |
| CYP1A2 | Desethylamiodarone | 18.8 | Mixed |
| CYP2A6 | Desethylamiodarone | 13.5 | Noncompetitive |
| CYP2B6 | Desethylamiodarone | 5.4 | Noncompetitive |
| CYP2C9 | Amiodarone | 45.1 - 271.6 | Weak Inhibition |
| CYP2C9 | Desethylamiodarone | 2.3 | Mixed |
| CYP2C19 | Desethylamiodarone | 15.7 | Mixed |
| CYP2D6 | Amiodarone | 45.1 - 271.6 | Weak Inhibition |
| CYP2D6 | Desethylamiodarone | 4.5 | Competitive |
| CYP3A4 | Amiodarone | 45.1 - 271.6 | Weak Inhibition |
| CYP3A4 | Desethylamiodarone | 12.1 | Noncompetitive |
Data sourced from Ohyama et al. (2000). nih.gov
Glucuronidation is a Phase II metabolic pathway that involves the conjugation of a substrate with glucuronic acid, making the substance more water-soluble for excretion. wikipedia.org This pathway has been identified as one of the metabolic routes for amiodarone. nih.govnih.gov Studies have identified glucuronide conjugates of amiodarone metabolites in human bile. nih.gov Furthermore, research investigating drug interactions has shown that amiodarone and its metabolite, N-desethylamiodarone, can influence the glucuronidation of other drugs. For example, in human liver microsomes, amiodarone and N-desethylamiodarone were found to increase the glucuronidation activity for the R-enantiomer of carvedilol. nih.gov
Pharmacokinetic Investigations in Animal Models
Amiodarone-d5 (hydrochloride) is crucial for pharmacokinetic studies in animal models, where it is used as an internal standard to accurately measure the concentrations of amiodarone and its metabolites in plasma, serum, and various tissues over time.
Pharmacokinetic studies in rats have shown that after oral administration, amiodarone has an average bioavailability of around 39%, though it can be erratic. nih.gov Following intravenous administration in rats, amiodarone distributes extensively into tissues. nih.gov The highest concentrations are typically found in the lung, liver, and thyroid gland, with adipose tissue acting as a significant reservoir for the highly lipophilic drug. nih.govnih.govderangedphysiology.com The distribution pattern of the metabolite N-desethylamiodarone is comparable to the parent drug. nih.govnih.gov
Similar distribution patterns have been observed in larger animal models. In horses, amiodarone exhibits a very large apparent volume of distribution (31.1 L/kg), is highly protein-bound (96%), and has low bioavailability after oral administration (6.0% to 33.7%). avma.org Studies in pigs have also been used to investigate the complex pharmacokinetics of the drug. mdpi.com The tissue-to-serum concentration ratios in rats highlight the extensive accumulation of amiodarone in various organs.
| Tissue | Tissue/Serum Ratio Range |
|---|---|
| Lung | 60 - 100 |
| Liver | Moderate to High (3 - 60) |
| Thyroid Gland | Moderate to High (3 - 60) |
| Kidney | Moderate to High (3 - 60) |
| Heart | Moderate to High (3 - 60) |
| Adipose Tissue | Moderate to High (3 - 60) |
| Muscle Tissue | Moderate to High (3 - 60) |
| Brain | Low |
Data sourced from Plomp et al. (1989). nih.gov The "Moderate to High" range encompasses the reported values for these tissues, excluding the specific high ratio for the lung.
Excretion Pathways and Mass Balance Studies in Animal Systems
Understanding the routes and rates of elimination of a drug and its metabolites is a cornerstone of preclinical development. Mass balance studies, often employing isotopically labeled compounds, aim to account for the total administered dose by tracking its excretion in urine, feces, and sometimes expired air. bioivt.com For amiodarone, elimination occurs primarily through hepatic metabolism and subsequent biliary excretion. drugbank.comnih.gov Less than 1% of the parent drug is typically excreted unchanged in the urine. nih.gov
The use of a labeled compound like Amiodarone-d5 is crucial for these analyses, enabling researchers to trace the fate of all drug-related material. For instance, a physiologically based pharmacokinetic (PBPK) model developed in ponies predicted specific excretion pathways for amiodarone's main metabolite, desethylamiodarone. The model estimated that approximately 96% of amiodarone is eliminated as desethylamiodarone in urine, with 2% eliminated as desethylamiodarone in bile and another 2% as other metabolites. nih.gov Such detailed excretion data, obtainable with labeled compounds, is vital for constructing a complete picture of a drug's disposition.
Physiological Based Pharmacokinetic (PBPK) Modeling Utilizing Labeled Compounds
Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. researchgate.net These models integrate physiological data with compound-specific properties to predict drug concentrations in various tissues over time.
Labeled compounds such as Amiodarone-d5 are instrumental in developing and validating PBPK models. By providing precise data on the concentration of the parent drug and its metabolites, they enhance the accuracy of the model's predictions. PBPK models for amiodarone have been successfully used to simulate its pharmacokinetic profile and that of its major metabolite, N-desethylamiodarone (DEA), particularly their accumulation in plasma and the liver during long-term treatment. nih.gov These validated models are powerful tools for understanding complex drug-drug interactions (DDIs) and for predicting dosing in specific populations, such as children requiring extracorporeal membrane oxygenation (ECMO). nih.govnih.gov The use of a stable isotope-labeled internal standard is implicit in the analytical methods that generate the concentration-time data required to build and verify these complex models.
Compartmental Analysis and Clearance Studies in Animal Plasma
Compartmental analysis is a mathematical modeling technique used to describe the pharmacokinetics of a drug by dividing the body into a series of interconnected compartments. Amiodarone's disposition in plasma is consistent with multicompartmental pharmacokinetics. researchgate.net Clearance (CL) is a key parameter derived from these studies, representing the volume of plasma cleared of the drug per unit of time.
Studies in various animal models have characterized the clearance of amiodarone. For example, after intravenous administration in dogs, the total body clearance has been reported to be in the range of 0.10 to 0.77 L/min. nih.gov In another study involving ponies, a PBPK model was used to calculate pharmacokinetic parameters from plasma levels of amiodarone and its metabolite. nih.gov Amiodarone-d5 plays a critical role in these studies as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays, which are used to accurately quantify the concentration of unlabeled amiodarone in plasma samples. This precise quantification is essential for the accurate determination of pharmacokinetic parameters.
| Parameter | Species | Value | Reference |
| Total Body Clearance | Human | 0.10 - 0.77 L/min | nih.gov |
| Total Body Clearance | Human | 90 - 158 mL/h/kg | nih.gov |
| Terminal Elimination Half-Life | Human | 20 - 47 days (long-term) | nih.gov |
| Terminal Elimination Half-Life | Human | 58 days (average) | drugbank.com |
| Terminal Elimination Half-Life | Dog | 3.2 - 3.5 hours | nih.gov |
| Volume of Distribution (steady-state) | Human | 40 - 84 L/kg | nih.gov |
Deuterium (B1214612) Isotope Effects on Metabolism and Elimination
The substitution of hydrogen with its heavier, stable isotope deuterium can alter the pharmacokinetic properties of a drug. nih.gov This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the fact that the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-determining step can be slowed down when deuterium is present at that specific molecular position. nih.govjuniperpublishers.com
Kinetic Isotope Effects in Enzymatic Biotransformation
Amiodarone undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8, to form its main active metabolite, N-desethylamiodarone (DEA). drugbank.comnih.gov This biotransformation involves N-dealkylation, a process that includes the enzymatic cleavage of a C-H bond.
Impact of Deuteration on Metabolic Stability
By slowing the rate of metabolism, deuteration can enhance a drug's metabolic stability. juniperpublishers.com This can result in a longer biological half-life, increased plasma exposure (AUC), and potentially allow for less frequent dosing. nih.gov This strategy has gained significant traction in drug development as a way to optimize a drug's pharmacokinetic profile. nih.govjuniperpublishers.com
Furthermore, altering metabolic pathways through deuteration can sometimes lead to "metabolic shunting." This occurs when a typically dominant metabolic pathway is slowed, causing the drug to be metabolized through alternative, minor pathways. juniperpublishers.comresearchgate.net This can be beneficial if it reduces the formation of a toxic metabolite or increases the formation of a desired active metabolite. For example, a study involving a deuterated analog of dronedarone found that deuteration at its benzofuran (B130515) ring attenuated its in vitro toxicity in human liver cells. nih.gov The researchers postulated that this was due to a reduction in the aberrant CYP3A4/5-mediated bioactivation that leads to mitochondrial toxicity. nih.gov These findings highlight that the impact of deuteration is highly specific and can be leveraged not only to improve metabolic stability but also to potentially enhance a drug's safety profile. nih.govresearchgate.net
Mechanistic and Cellular Research Applications
Investigation of Intracellular Trafficking and Accumulation using Labeled Compounds
The use of labeled compounds like Amiodarone-d5 is crucial for tracing the movement and buildup of the drug within cells. Amiodarone (B1667116) is known to interfere with intracellular trafficking pathways, particularly those involving late endosomes and lysosomes. nih.govresearchgate.net
Amiodarone is known to induce phospholipidosis, a condition characterized by the abnormal accumulation of phospholipids (B1166683) within lysosomes. nih.govnih.gov Studies have shown that amiodarone can directly inhibit lysosomal phospholipase A1 and A2 activities, leading to impaired degradation of phospholipids. nih.gov This inhibition results in a generalized increase in various phospholipids, with a particularly significant rise in phosphatidylinositol, phosphatidic acid, and bis(monoacylglycerol) phosphate. nih.gov
In cellular models, such as HEK-293 cells, treatment with amiodarone leads to an increased release of extracellular vesicles (EVs) that are enriched with autophagy markers. nih.gov This suggests that the drug-induced lysosomal impairment triggers a compensatory release of cellular waste via EVs. nih.gov Overexpression of TFEB, a key regulator of lysosomal biogenesis, has been shown to prevent this amiodarone-induced EV release, highlighting a potential therapeutic target to mitigate drug-induced cellular stress. nih.gov
Research in bovine pulmonary artery endothelial cells demonstrated that amiodarone directly causes phospholipid accumulation, mirroring the pulmonary toxicity observed in patients. nih.gov This accumulation is a direct result of the inhibition of phospholipid degradation by lysosomal phospholipases. nih.gov Furthermore, studies in rats have shown a biphasic response in tissue phospholipid content following amiodarone treatment, with an initial increase followed by a decrease over time, which correlates with changes in thyroid hormone levels. proquest.com
Amiodarone and its primary metabolite, desethylamiodarone (B1670286) (DEA), are highly lipophilic and distribute extensively into various tissues, with particularly high concentrations found in adipose tissue, lung, and liver. derangedphysiology.comdrugbank.commedchemexpress.com The long half-life of amiodarone, which can exceed 100 days with chronic therapy, is a result of this extensive tissue accumulation and slow release. derangedphysiology.com
Studies have demonstrated that amiodarone can interfere with the trafficking of ion channels from the endoplasmic reticulum to the plasma membrane in cardiac myocytes, which may contribute to its long-term electrophysiological effects. medicines.org.uk Research on the K IR 2.1 inward rectifier potassium channel has shown that amiodarone induces a dose-dependent intracellular accumulation of this channel. researchgate.netresearchgate.net This accumulation occurs within the late-endosome/lysosome compartments, suggesting that amiodarone impairs the normal degradation pathway of the channel. nih.govresearchgate.net This interference with ion channel trafficking is not cell-type specific and has been observed in various cell lines. nih.gov
Receptor Binding and Ion Channel Studies (in vitro/ex vivo)
Amiodarone exhibits a complex pharmacological profile, interacting with multiple ion channels and receptors. derangedphysiology.comwikipedia.org It is classified as a Class III antiarrhythmic agent due to its primary action of blocking potassium channels, which prolongs the cardiac action potential duration. medicines.org.uknih.gov However, it also possesses characteristics of Class I, II, and IV antiarrhythmic drugs. rxlist.com
In vitro studies have shown that amiodarone blocks various types of ion channels in a concentration-dependent manner. At low concentrations, its effect is primarily on potassium channels, while at medium and high concentrations, it also blocks calcium and sodium channels, respectively. farmaciajournal.com
| Ion Channel/Receptor | Effect of Amiodarone | Research Findings |
| Potassium Channels (e.g., hERG) | Inhibition | Primary Class III antiarrhythmic effect, prolongs action potential duration. medicines.org.uknih.gov IC50 value for hERG is 1 µM. caymanchem.com |
| Sodium Channels | Inhibition | Class I effect, contributes to slowing of intracardiac conduction. medicines.org.uknih.gov |
| Calcium Channels (L-type) | Inhibition | Class IV effect, slows conduction through the sinoatrial and atrioventricular nodes. derangedphysiology.commedicines.org.uk |
| Adrenergic Receptors (α and β) | Non-competitive antagonism | Class II effect, contributes to negative chronotropic and inotropic effects. derangedphysiology.commedicines.org.uk |
| Thyroid Hormone Receptors (α and β) | Inhibition | IC50 values of 0.6 and 0.65 µM, respectively. caymanchem.com |
| Sigma-1 Opioid Receptor | High-affinity binding | Ki = 1 nM. caymanchem.com |
This table summarizes the effects of amiodarone on various ion channels and receptors based on in vitro and ex vivo studies.
Radioligand binding assays have confirmed that amiodarone interacts with the receptor for type I agents associated with the cardiac sodium channel, with an estimated IC50 value of 3.6 μM. nih.gov Scatchard analysis suggests an allosteric inhibition mechanism, which is consistent with electrophysiological data indicating that amiodarone binds to inactivated sodium channels. nih.gov
Research on Drug-Drug Interaction Mechanisms at a Molecular Level (in vitro/animal models)
Amiodarone is a potent inhibitor of several cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C9, CYP2D6, and CYP1A2. consultant360.com It is also an inhibitor of P-glycoprotein, an efflux pump involved in the transport of many drugs. derangedphysiology.com These inhibitory effects are the basis for numerous clinically significant drug-drug interactions. The use of deuterated amiodarone, such as Amiodarone-d5, in conjunction with its metabolites, has been instrumental in quantifying their respective contributions to these interactions. nih.gov
In vitro studies using human liver microsomes (HLM) are crucial for determining the inhibition constants (Ki) of amiodarone and its metabolites against specific CYP enzymes. nih.gov For instance, research has focused on the interaction with warfarin, a substrate of CYP2C9, to elucidate the mechanism behind the potentiation of warfarin's anticoagulant effect by amiodarone. nih.govnih.gov By measuring the unbound concentrations of amiodarone and its metabolites in plasma and HLM, researchers can calculate the in vivo [I]u/KI,u values to predict the likelihood and magnitude of a drug interaction. nih.gov
Animal models are also employed to study these interactions. For example, animal studies have helped to understand the interaction between amiodarone and digoxin (B3395198), where amiodarone increases digoxin plasma concentrations. rxlist.com
| Interacting Drug | Mechanism of Interaction | Consequence |
| Warfarin | Inhibition of CYP2C9 and CYP3A4 by amiodarone. rxlist.comconsultant360.com | Increased anticoagulant effect of warfarin. nih.gov |
| Digoxin | Inhibition of P-glycoprotein by amiodarone. derangedphysiology.com | Increased plasma concentration of digoxin. rxlist.comnih.gov |
| Quinidine, Procainamide | Inhibition of metabolism by amiodarone. rxlist.comnih.gov | Increased plasma concentrations of these antiarrhythmics. rxlist.com |
| Simvastatin, Atorvastatin | Inhibition of CYP3A4 by amiodarone. derangedphysiology.com | Increased risk of myopathy. |
| Cyclosporine | Inhibition of CYP3A4 by amiodarone. mdpi.com | Increased cyclosporine levels. mdpi.com |
| Fentanyl | Inhibition of CYP3A4 by amiodarone. mdpi.com | Potential for hypotension, bradycardia, and decreased cardiac output. mdpi.com |
This table provides examples of drug-drug interactions involving amiodarone and the underlying molecular mechanisms.
Future Directions and Emerging Research Avenues
Integration of Amiodarone-d5 (hydrochloride) in Multi-Omics Research
The integration of stable isotope tracers like Amiodarone-d5 into multi-omics workflows represents a significant leap forward in understanding the systemic effects of a drug. By introducing a deuterated version of amiodarone (B1667116), researchers can simultaneously trace the fate of the parent drug and its metabolites across various biological systems, an approach termed 'Deuteromics'. metsol.com This allows for a holistic view of the drug's impact on the proteome, metabolome, and lipidome.
In metabolomics, Amiodarone-d5 can be used to measure synthesis rates or flux through specific metabolic pathways. metsol.com When administered, the deuterium (B1214612) atoms can be incorporated into various downstream metabolites, allowing for near-universal labeling of the metabolome. metsol.com This technique helps in elucidating complex metabolic processes and understanding how amiodarone perturbs endogenous metabolic networks. metsol.commdpi.comexplorationpub.commdpi.comnih.gov
In proteomics, stable isotope labeling can help identify drug targets and off-target interactions. By comparing the proteomic profiles of systems treated with amiodarone versus Amiodarone-d5, researchers can use techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) to study changes in protein conformation and dynamics upon drug binding. nih.gov This provides insights into the drug's mechanism of action at a molecular level.
Table 1: Applications of Amiodarone-d5 in Multi-Omics Fields
| Omics Field | Application of Amiodarone-d5 (hydrochloride) | Potential Research Findings |
|---|---|---|
| Metabolomics | Tracing the metabolic fate of amiodarone and its influence on endogenous pathways. metsol.comnih.gov | Identification of novel metabolic pathways for amiodarone; understanding drug-induced shifts in cellular metabolism. nih.gov |
| Proteomics | Identifying protein binding partners and studying drug-induced changes in protein conformation using HDX-MS. nih.gov | Elucidation of primary and secondary drug targets; understanding mechanisms of off-target effects. |
| Lipidomics | Investigating the impact of amiodarone on lipid metabolism and membrane interactions. | Characterization of drug-membrane interactions and effects on lipid signaling pathways. |
| Transcriptomics | Correlating metabolic and proteomic changes with gene expression profiles. | Understanding the genetic regulation behind the cellular response to amiodarone. |
Advancements in Micro-Dosing and Accelerated Research Methodologies
Micro-dosing studies, which involve administering sub-therapeutic doses of a drug, are critical for early human trials to assess pharmacokinetics without inducing pharmacological effects. chemicalsknowledgehub.comclinicaltrials.gov The use of isotopically labeled compounds is central to these studies. While often performed with radiolabeled compounds (like ¹⁴C) and Accelerator Mass Spectrometry (AMS), stable isotopes like deuterium are gaining traction. chemicalsknowledgehub.comscispace.com
AMS is an exceptionally sensitive technique capable of detecting isotopes at very low concentrations (10⁻¹² to 10⁻¹⁸), making it ideal for analyzing samples from micro-dosing studies. wikipedia.orglibretexts.orgcern.ch Amiodarone-d5, when used in conjunction with highly sensitive mass spectrometry techniques, can serve as a tracer in early-phase human studies. This approach allows for the determination of fundamental pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) with minimal risk to participants. nih.govchemicalsknowledgehub.com
The combination of micro-dosing with advanced analytical methods accelerates the drug development process by providing crucial human pharmacokinetic data much earlier than traditional Phase 1 studies. This allows for better-informed decisions on which drug candidates should proceed, saving time and resources.
Table 2: Comparison of Labeled Compounds in Micro-Dosing Studies
| Feature | Radiolabeled Compounds (e.g., ¹⁴C-Amiodarone) | Stable Isotope Labeled Compounds (e.g., Amiodarone-d5) |
|---|---|---|
| Detection Method | Accelerator Mass Spectrometry (AMS) | High-Resolution Mass Spectrometry (HRMS), LC-MS/MS |
| Sensitivity | Extremely high (attomolar to zeptomolar) cern.ch | High, but generally lower than AMS payeshdarou.ir |
| Safety Profile | Involves administration of low-level radiation | Non-radioactive, considered safe scispace.com |
| Regulatory Hurdles | Requires specialized handling and facilities for radioactive materials | Fewer regulatory constraints than radioactive compounds scispace.com |
| Application | "Gold standard" for human ADME and mass balance studies | Internal standards, relative and absolute quantification, metabolic flux analysis scispace.com |
Development of Novel Analytical Techniques for Deuterated Compounds
The increasing use of deuterated compounds in pharmaceutical research necessitates the continuous development of more sophisticated analytical techniques. The primary challenge is to accurately and precisely quantify the deuterated analyte and distinguish it from its non-deuterated counterpart and their respective metabolites, especially given the potential for in-source hydrogen-deuterium scrambling. bvsalud.org
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone methods for analyzing amiodarone and its metabolites in biological matrices. payeshdarou.irwisdomlib.orgijpar.comscielo.br For Amiodarone-d5, these methods must be validated to ensure specificity, linearity, accuracy, and precision. payeshdarou.irwisdomlib.org Method development focuses on optimizing chromatographic separation to resolve the deuterated parent drug from its metabolites and endogenous interferences. wisdomlib.org
Emerging techniques aim to improve the efficiency and accuracy of analyzing deuterated compounds:
High-Resolution Mass Spectrometry (HRMS): Provides superior mass accuracy, aiding in the confident identification of deuterated molecules and their metabolites without the need for reference standards.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): While typically used for studying protein dynamics, the principles of HDX can be applied to understand the stability of the deuterium label on the drug molecule itself under various biological conditions. nih.govnsf.gov
Advanced Chromatographic Methods: Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) offer faster analysis times and better resolution, which is critical for complex biological samples.
Table 3: Analytical Techniques for Amiodarone-d5 Analysis
| Analytical Technique | Principle | Application for Amiodarone-d5 |
|---|---|---|
| RP-HPLC | Separation based on hydrophobicity using a C18 column. wisdomlib.orgijpar.com | Quantification of Amiodarone-d5 in bulk and pharmaceutical forms; stability testing. scielo.br |
| LC-MS/MS | Chromatographic separation followed by mass analysis for sensitive and specific quantification. payeshdarou.ir | Bioanalytical method for quantifying Amiodarone-d5 and its metabolites in plasma for pharmacokinetic studies. nih.govpayeshdarou.ir |
| HRMS | Provides highly accurate mass measurements for confident structural elucidation. | Identification of unknown metabolites of Amiodarone-d5 and characterization of isotopic purity. |
| HDX-MS | Monitors the exchange of labile hydrogens with deuterium to probe protein structure and dynamics. nih.govnsf.gov | Assessing the stability of the deuterium label and studying drug-protein interactions. nih.gov |
Expansion of Isotopic Labeling Applications in Preclinical Drug Development
Isotopic labeling is a cornerstone of modern preclinical drug development, providing invaluable insights into a drug's ADME profile. nih.govchemicalsknowledgehub.commusechem.com The use of stable isotopes, such as in Amiodarone-d5, offers a powerful alternative to radiolabeling, circumventing the safety and handling issues associated with radioactive materials. scispace.comsimsonpharma.com
In preclinical studies, Amiodarone-d5 serves multiple purposes:
Internal Standard: It is an ideal internal standard for the quantitative analysis of amiodarone in biological samples using LC-MS, as it co-elutes with the analyte but is distinguishable by mass, correcting for matrix effects and variations in sample processing. scispace.com
Metabolic Pathway Elucidation: Co-administration of a mixture of amiodarone and Amiodarone-d5 results in a unique mass spectrometric pattern for each metabolite, simplifying the identification of metabolic products. nih.govscispace.com
The strategic placement of deuterium atoms can intentionally alter metabolic pathways, a concept known as "metabolic switching." nih.gov This approach can be used to develop second-generation drugs with improved pharmacokinetic profiles, such as a longer half-life or reduced formation of toxic metabolites. nih.govuniupo.it
Table 4: Preclinical Applications of Amiodarone-d5
| Application Area | Specific Use of Amiodarone-d5 | Research Objective |
|---|---|---|
| Drug Metabolism and Pharmacokinetics (DMPK) | As a stable isotope tracer in ADME studies. simsonpharma.com | To track absorption, distribution, metabolism, and excretion without radioactivity. chemicalsknowledgehub.commusechem.com |
| Quantitative Bioanalysis | As an internal standard in LC-MS assays. scispace.com | To ensure accurate and precise quantification of amiodarone in complex biological matrices. nih.gov |
| Reaction Mechanism Studies | To investigate the kinetic isotope effect in enzymatic reactions. nih.govnih.gov | To determine the rate-limiting steps in amiodarone's metabolism by enzymes like CYP3A4. nih.gov |
| Drug Discovery | As a tool to create analogues with potentially improved metabolic stability. nih.gov | To develop new chemical entities with enhanced pharmacokinetic properties. nih.govalfa-chemistry.com |
Computational Modeling and Simulation of Deuterium-Modified Systems
Computational modeling and simulation are becoming indispensable tools in modern drug design, including for deuterated compounds. alfa-chemistry.com These in silico methods allow researchers to predict how deuterium substitution will affect a molecule's properties before undertaking costly and time-consuming synthesis and experimentation.
For Amiodarone-d5, computational approaches can be applied to:
Predict Pharmacokinetic Properties: Advanced models can simulate the absorption, distribution, metabolism, and excretion (ADME) of deuterated drugs. alfa-chemistry.com By modeling the interaction of Amiodarone-d5 with metabolic enzymes (e.g., Cytochrome P450s), it is possible to predict changes in metabolic stability and clearance resulting from the kinetic isotope effect. nih.gov
Molecular Dynamics Simulations: These simulations can reveal how the subtle changes in bond length and vibrational frequency of a C-D bond compared to a C-H bond affect the drug's conformation and its interaction with biological targets. alfa-chemistry.com This can help predict whether deuteration will impact the drug's binding affinity and efficacy.
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can be used to model the enzymatic reaction that metabolizes amiodarone at an atomic level, providing a detailed understanding of the kinetic isotope effect and guiding the optimal placement of deuterium for desired pharmacokinetic outcomes.
The integration of experimental data from studies using Amiodarone-d5 with computational models creates a powerful feedback loop. The experimental data can validate and refine the predictive models, while the models can guide future experimental designs, accelerating the development of improved therapeutic agents. nih.gov
Table 5: Computational Tools in the Study of Deuterated Systems
| Computational Tool | Application to Amiodarone-d5 | Predicted Outcome |
|---|---|---|
| Molecular Docking | Simulating the binding of Amiodarone-d5 to target receptors and metabolic enzymes. nih.gov | Prediction of binding affinity and orientation; identification of key interactions. |
| Molecular Dynamics (MD) Simulations | Modeling the dynamic behavior of Amiodarone-d5 within a protein binding site or a lipid bilayer over time. nih.govalfa-chemistry.com | Assessment of binding stability and conformational changes induced by deuteration. |
| Pharmacokinetic (PK) Modeling | Simulating the ADME profile based on physicochemical properties and in vitro data. alfa-chemistry.com | Prediction of in vivo half-life, clearance, and bioavailability. |
| Quantum Mechanics (QM) | Calculating the energetics of C-H versus C-D bond cleavage. | Quantitative prediction of the kinetic isotope effect for specific metabolic reactions. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Amiodarone-d5 (hydrochloride) and its impurities in experimental samples?
- Methodology : Reverse-phase HPLC with UV detection (240 nm) is widely used, employing a C18 column (5 µm packing, 4.6 mm × 615 cm) and a mobile phase of acetonitrile/water (1:1) buffered to pH 4.9 with glacial acetic acid. System suitability requires a resolution ≥3.5 between critical impurities (e.g., amiodarone-related compounds D and E) .
- Validation : Ensure ≤0.02% impurity limits via thin-layer chromatography (TLC) with potassium iodobismuthate spray for iodine-containing derivatives .
Q. How should Amiodarone-d5 (hydrochloride) be stored to maintain stability in laboratory settings?
- Protocol : Store in light-resistant, airtight containers at controlled room temperature (20–25°C). Avoid exposure to moisture due to hygroscopicity, and validate storage conditions via accelerated stability studies (40°C/75% RH for 6 months) to monitor degradation .
Q. What safety protocols are essential for handling Amiodarone-d5 (hydrochloride) in vitro?
- Guidelines : Use nitrile gloves (verified via ANSEL Chemical Resistance Guide), fume hoods for powder handling, and emergency procedures for inhalation/skin contact (e.g., rinsing with 0.9% saline). Document training on SDS and decontamination protocols .
Advanced Research Questions
Q. How can researchers resolve contradictory data in deuterated vs. non-deuterated Amiodarone pharmacokinetic studies?
- Experimental Design :
- Use isotopic dilution mass spectrometry (IDMS) to distinguish between deuterated (d5) and non-deuterated forms, ensuring no interference in LC-MS/MS quantification.
- Validate extraction recovery (>95%) in biological matrices (e.g., plasma) using deuterated internal standards .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to isolate isotope effects on metabolic half-life and protein binding .
Q. What strategies optimize impurity profiling of Amiodarone-d5 (hydrochloride) during synthesis?
- Chromatographic Optimization :
- Employ orthogonal methods: HPLC for quantitative analysis and GC-MS for structural identification of volatile byproducts.
- Spike synthesis intermediates with USP reference standards (e.g., Related Compound H) to validate specificity .
- Contradiction Mitigation : Cross-validate results against European Pharmacopoeia 5.8 monographs if USP standards are unavailable .
Q. How do researchers design robust stability-indicating assays for Amiodarone-d5 (hydrochloride) under stress conditions?
- Stress Testing : Expose samples to acid/base hydrolysis (0.1N HCl/NaOH), oxidative (3% H₂O₂), and thermal stress (80°C). Monitor degradation via peak purity plots (HPLC-DAD) and confirm degradation products via high-resolution MS .
- Method Validation : Establish linearity (r² >0.999) over 50–150% of target concentration and precision (RSD <2%) .
Q. What experimental controls are critical for in vivo studies comparing Amiodarone-d5 with its non-deuterated counterpart?
- Controls :
- Isotopic purity verification (≥98% d5) via NMR or IR spectroscopy.
- Pharmacokinetic controls: Administer non-deuterated Amiodarone hydrochloride to parallel cohorts to assess deuterium effects on CYP3A4 metabolism .
- Ethical Compliance : Adhere to IACUC protocols for dose-ranging studies to avoid thyroid/liver toxicity .
Data Contradictions and Mitigation
- Contradiction : Discrepancies in impurity limits between USP draft monographs and European Pharmacopoeia.
- Resolution : Cross-reference batch-specific Certificates of Analysis (CoA) with both standards and prioritize USP RS for FDA-aligned studies .
- Contradiction : Variability in reported solubility (e.g., in acetic acid buffers vs. methanol).
- Resolution : Pre-saturate solvents with analyte and validate via nephelometry to ensure equilibrium solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
